molecular formula C14H18O3 B1618511 Ethyl 2,2-dimethylchroman-6-carboxylate CAS No. 6630-24-6

Ethyl 2,2-dimethylchroman-6-carboxylate

Cat. No.: B1618511
CAS No.: 6630-24-6
M. Wt: 234.29 g/mol
InChI Key: JHJSOHKMQFRAFQ-UHFFFAOYSA-N
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Description

Ethyl 2,2-dimethyl-3,4-dihydro-2H-chromene-6-carboxylate is a chemical compound belonging to the class of chromenes, which are known for their diverse biological activities and applications in various fields This compound features a chromene core structure, which is a bicyclic system consisting of a benzene ring fused to a pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2,2-dimethyl-3,4-dihydro-2H-chromene-6-carboxylate typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2,2-dimethyl-1,3-dioxane-4,6-dione with ethyl acetoacetate in the presence of a base such as sodium ethoxide can yield the desired chromene compound . The reaction conditions often require controlled temperatures and specific solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of ethyl 2,2-dimethyl-3,4-dihydro-2H-chromene-6-carboxylate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are increasingly being adopted to minimize the environmental impact of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,2-dimethyl-3,4-dihydro-2H-chromene-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding chromone derivatives.

    Reduction: Reduction reactions can convert the chromene ring to a more saturated system.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the chromene core.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl 2,2-dimethyl-3,4-dihydro-2H-chromene-6-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. In the context of its anticancer properties, the compound may induce apoptosis (programmed cell death) in cancer cells by modulating signaling pathways and gene expression .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2,2-dimethyl-4-oxo-6-phenyl-3,4-dihydro-2H-pyran-5-carboxylate
  • Butyl 3,4-dihydro-2,2-dimethyl-4-oxo-2H-pyran-6-carboxylate
  • 3,4-Dihydro-2,2-dimethyl-4-oxo-2H-pyran-6-carboxylic acid derivatives

Uniqueness

Ethyl 2,2-dimethyl-3,4-dihydro-2H-chromene-6-carboxylate stands out due to its specific substitution pattern and the presence of the ethyl ester group, which confer unique chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and biological activity, making it a valuable compound for various applications .

Properties

CAS No.

6630-24-6

Molecular Formula

C14H18O3

Molecular Weight

234.29 g/mol

IUPAC Name

ethyl 2,2-dimethyl-3,4-dihydrochromene-6-carboxylate

InChI

InChI=1S/C14H18O3/c1-4-16-13(15)11-5-6-12-10(9-11)7-8-14(2,3)17-12/h5-6,9H,4,7-8H2,1-3H3

InChI Key

JHJSOHKMQFRAFQ-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC2=C(C=C1)OC(CC2)(C)C

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)OC(CC2)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Reaction Scheme 6B discloses a synthetic route to specific preferred benzopyran (chromene) compounds of the invention where with reference to Formula 1 the Z group is also CONH (amide derivatives). In accordance with this scheme, dihydrocoumarine (Compound 213) is subjected to a Grignard reaction with methyl magnesium chloride followed by heating a tertiary alcohol intermediate with acid, to provide 2,2-dimethylchroman (Compound 214). Compound 214 is converted into 6-acetyl-2,2-dimethylchroman (Compound 215) in a Friedel--Crafts reaction, and the latter is oxidized with NaOCl in the presence of sodium hydroxide and thereafter esterified to give ethyl 2,2-dimethylchroman-6-carboxylate (Compound 216). Compound 216 is treated with bromine in glacial acetic acid to give ethyl 8-bromo-2,2-dimethylchroman-6-carboxylate (Compound 217). Compound 217 is oxidized with chromium trioxide to form a ketone function in the 4-position of the chroman ring and yield ethyl 8-bromo-2,2-dimethyl-4-chromanone-6-carboxylate (Compound 218). Reaction of Compound 218 with the Grignard reagent made from 4-bromotoluene, and subsequent heating with p-TSOH to complete dehydration of the intermediate tertiary alcohol, provides ethyl 8-bromo-2,2-dimethyl-4-tolyl-4(2H)-chroman-6-carboxylate (Compound 219). Saponification of Compound 219 with base gives the corresponding free carboxylic acid, 8-bromo-2,2-dimethyl-4-tolyl-4(2H)-chroman-6-carboxylic acid (Compound 220). Compound 220 is condensed with ethyl 2-fluoro-4-aminobenzoate and ethyl 2,6-difluoro-4-aminobenzoate, in the presence of 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) and of 4-dimethylaminopyridine (DMAP) to provide ethyl 2-fluoro-4-[[8-bromo-2,2-dimethyl-4-tolyl-6-chromanyl)carbonyl]amino]-benzoate (Compound 221) and ethyl 2,6-difluoro-4-[[8-bromo-2,2-dimethyl-4-tolyl-6-chromanyl)carbonyl]amino]-benzoate (Compound 222), respectively. Saponification of Compounds 221 and 222 yields the corresponding free carboxylic acids, 2-fluoro-4-[[8-bromo-2,2-dimethyl-4-tolyl-6-chromanyl)carbonyl]amino]-benzoic acid (Compound 204) and 2,6-difluoro-4-[[8-bromo-2,2-dimethyl-4-tolyl-6-chromanyl)carbonyl]amino]-benzoic acid (Compound 205), respectively. ##STR14##
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